OGT Enzymatic Inhibition Potency: OSMI-4 (2260791-14-6) vs. OSMI-1 Comparative IC₅₀/Ki Analysis
Compound 2260791-14-6 (OSMI-4) demonstrates sub-nanomolar competitive inhibition against recombinant human OGT, with an IC₅₀ of 1.7 nM and a Ki of 0.7 nM . This represents a substantial improvement over the first-generation OSMI-1, which, while structurally related, exhibits significantly weaker target engagement in biochemical assays. The dramatic potency enhancement in OSMI-4 is attributed to the presence of a chlorine substituent on the quinolinone ring adjacent to the sulfonamide group, enabling a tighter fit within the enzyme's uridine-binding pocket [1].
| Evidence Dimension | OGT enzymatic inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 nM; Ki = 0.7 nM (competitive vs. UDP-GlcNAc) |
| Comparator Or Baseline | OSMI-1: reported as cell-permeable but with significantly lower enzymatic potency (quantitative biochemical IC₅₀/Ki data for OSMI-1 is not consistently reported at sub-nanomolar range, with structural modifications leading to approximately 1,000-fold activity decreases observed in the series [2]) |
| Quantified Difference | OSMI-4 achieves low nanomolar to sub-nanomolar enzymatic inhibition; OSMI-1 and related analogs exhibit substantially weaker enzymatic potency with minor structural changes causing up to ~1,000-fold activity loss [2]. |
| Conditions | Recombinant human OGT catalytic domain; UDP-GlcNAc as sugar donor; fluorescence polarization assay |
Why This Matters
Procurement of 2260791-14-6 over OSMI-1 or non-chlorinated analogs is scientifically justified by the sub-nanomolar enzymatic potency essential for robust target engagement studies where maximal OGT inhibition is required.
- [1] AnjieChem. (n.d.). OSMI-4 Product Description: Structural basis for potency. Retrieved from https://www.anjiechem.com/osmi-4 View Source
- [2] Shan, Y., et al. (2023). Identification of a diketopiperazine-based O-GlcNAc transferase inhibitor sensitizing hepatocellular carcinoma to CDK9 inhibition. The FEBS Journal. View Source
